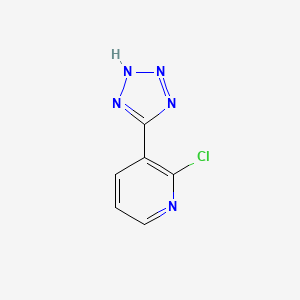
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Overview
Description
“2-chloro-3-(1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58200 . The compound is also known by other synonyms such as "Pyridine, 2-chloro-3-(2H-tetrazol-5-yl)" .
Synthesis Analysis
The synthesis of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A significant number of scientific papers deal with p-cymene ruthenium complexes based on the chelating N–N ligands and particularly 2-pyridine-azoles .Molecular Structure Analysis
The molecular structure of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a tetrazole ring at the 3rd position . The exact mass of the molecule is 181.01600 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Chloro-3-(1H-tetrazol-5-yl)pyridine and its derivatives have been explored for their potential in pharmaceutical applications. For instance, a study focused on synthesizing novel Schiff’s bases from 2-(1H-tetrazol-5-yl) pyridine derivatives, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021). Another study synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, examining its structure through various spectroscopic methods, showcasing its potential in chemical research (Ershov et al., 2023).
Photochemistry and Material Science
In material science and photochemistry, 2-Chloro-3-(1H-tetrazol-5-yl)pyridine plays a crucial role. For example, a study revealed that conformers of this compound undergo photolysis at cryogenic temperatures, providing insights into carbon-to-nitrogen rearrangement processes (Pagacz-Kostrzewa et al., 2011).
Coordination Chemistry and Molecular Structures
This compound is significant in coordination chemistry, forming complexes with various metals. Research on copper, cobalt, and iron complexes with isomeric pyridyl-tetrazole ligands revealed interesting coordination reactions and molecular structures (Bond et al., 2012). Similarly, copper complexes of pyridyl–tetrazole ligands were synthesized, and their DNA-binding and antioxidant properties were investigated (Kasi Reddy et al., 2016).
Spectroscopy and Quantum Chemistry
The compound's utility extends to spectroscopy and quantum chemistry. A study involving the synthesis and crystal structure analysis of related compounds provided valuable data for computational studies and thermodynamic properties (Shen et al., 2012).
Photoluminescent Materials
2-Chloro-3-(1H-tetrazol-5-yl)pyridine derivatives have been used to develop photoluminescent materials. For example, novel, highly photoluminescent Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes were synthesized, showing potential for optical materials (Pietraszkiewicz et al., 2012).
Biological and Medicinal Chemistry
The compound is also relevant in biological and medicinal chemistry. Copper(II) complexes derived from this compound showed promising DNA binding/cleavage activity and potential cytotoxic studies against cancer cells (Mustafa et al., 2015).
properties
IUPAC Name |
2-chloro-3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRGBTMGHYWGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1H-tetrazol-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)
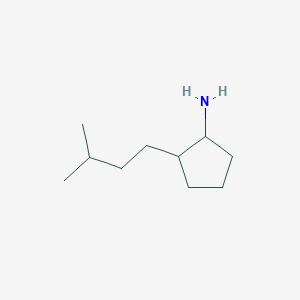
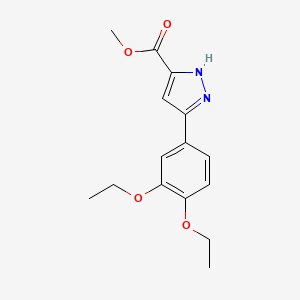
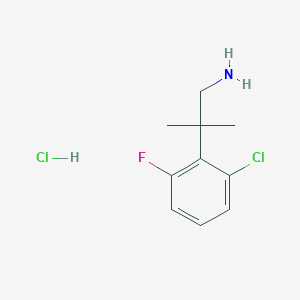
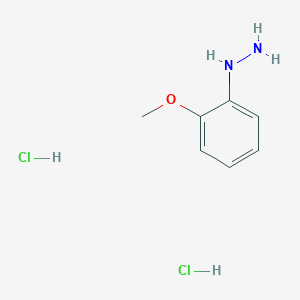
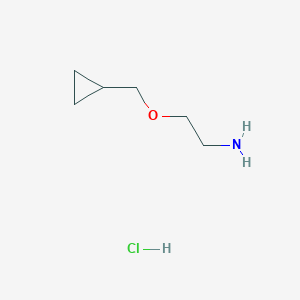
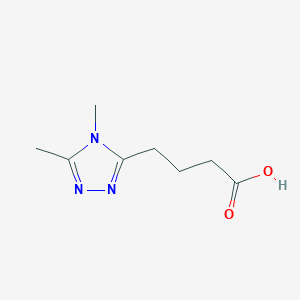
![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)
![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)